REACTION_SMILES
|
[Br:1][c:2]1[cH:3][c:4]([O:11][CH3:12])[c:5]([OH:10])[c:6]([O:8][CH3:9])[cH:7]1.[CH3:15][O:16][S:17]([O:18][CH3:19])(=[O:20])=[O:21].[Na+:14].[OH-:13].[OH2:22]>>[Br:1][c:2]1[cH:3][c:4]([O:11][CH3:12])[c:5]([O:10][CH3:15])[c:6]([O:8][CH3:9])[cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cc(Br)cc(OC)c1O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cc(Br)cc(OC)c1OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |